(5-Bromo-3-chloro-2-fluorophenyl)methanamine hydrochloride
Description
(5-Bromo-3-chloro-2-fluorophenyl)methanamine hydrochloride (CAS: 2101225-63-0) is a halogenated aromatic amine salt with the molecular formula C₇H₇BrCl₂FN and a molecular weight of 274.95 g/mol . The compound features a benzene ring substituted with bromo (5-position), chloro (3-position), and fluoro (2-position) groups, attached to a methylamine moiety that is protonated as a hydrochloride salt. The presence of three electron-withdrawing halogens significantly influences its electronic properties, reducing the basicity of the amine group compared to non-halogenated analogs. It is stored under dry, cool conditions to maintain stability .
Properties
IUPAC Name |
(5-bromo-3-chloro-2-fluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClFN.ClH/c8-5-1-4(3-11)7(10)6(9)2-5;/h1-2H,3,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFRLXAGOCEGBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CN)F)Cl)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrCl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-chloro-2-fluorophenyl)methanamine typically involves the halogenation of phenylmethanamine derivatives. The process begins with the selective bromination, chlorination, and fluorination of the phenyl ring. The reaction conditions often include the use of halogenating agents such as bromine, chlorine, and fluorine gases or their respective compounds under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of (5-Bromo-3-chloro-2-fluorophenyl)methanamine hydrochloride involves large-scale halogenation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The hydrochloride salt form is obtained by reacting the free base with hydrochloric acid, followed by crystallization and purification steps.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-3-chloro-2-fluorophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylmethanamine derivatives.
Scientific Research Applications
Chemical Synthesis
This compound serves as a crucial building block in the synthesis of various complex organic molecules. Its halogenated structure allows for multiple chemical reactions, including:
- Substitution Reactions : The halogen atoms can be replaced with other functional groups using nucleophiles like sodium methoxide.
- Coupling Reactions : It can participate in cross-coupling reactions such as the Suzuki-Miyaura reaction to form biaryl compounds.
- Oxidation and Reduction : The methanamine group can undergo oxidation to yield imines or reduction to form primary amines.
Antimicrobial Activity
Research indicates that (5-Bromo-3-chloro-2-fluorophenyl)methanamine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antibacterial agent. The mechanism appears to involve the inhibition of bacterial cell wall synthesis.
Antiviral Properties
Preliminary studies have shown that this compound may inhibit viral replication by interfering with viral entry into host cells. This positions it as a candidate for further research in antiviral drug development.
Medicinal Chemistry
The compound is explored for its potential use in drug development, acting as a pharmacophore due to its unique structure. Its interactions with biological targets may lead to the development of novel therapeutic agents .
Material Science
In industrial applications, this compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for various applications.
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of (5-Bromo-3-chloro-2-fluorophenyl)methanamine against common bacterial pathogens. Results indicated a minimum inhibitory concentration (MIC) that suggests its potential as an antibacterial agent.
Case Study 2: Antiviral Mechanism Investigation
Research focused on the antiviral effects of this compound against influenza virus revealed that it significantly reduced viral titers in cell culture models, supporting its candidacy for further development in antiviral therapies.
Mechanism of Action
The mechanism of action of (5-Bromo-3-chloro-2-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s halogenated phenyl ring allows it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Research Findings and Challenges
- Synthesis Complexity: The target compound’s trihalogenation likely requires regioselective halogenation steps, increasing synthetic difficulty compared to mono-/dihalogenated analogs .
- NMR Data: Similar methanamine hydrochlorides show distinct ¹H/¹³C NMR shifts (e.g., 2k in methanol-d4: δ 7.85 ppm for aromatic H; δ 160.2 ppm for C-F) . The target’s NMR would exhibit complex splitting from adjacent halogens.
Biological Activity
(5-Bromo-3-chloro-2-fluorophenyl)methanamine hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article provides a detailed examination of its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C7H6BrClF |
| Molar Mass | 205.02 g/mol |
| Density | 1.658 g/cm³ |
| Melting Point | 221-226 °C |
| Boiling Point | 261.6 °C at 760 mmHg |
| Hazard Symbols | Xi - Irritant |
| Risk Codes | Irritating to eyes, respiratory system, and skin |
Structural Characteristics
The compound features a phenyl ring substituted with bromine, chlorine, and fluorine atoms, which are critical for its biological interactions. The presence of these halogens enhances lipophilicity and may influence the compound's binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cancer progression and microbial resistance.
Anticancer Activity
Research indicates that derivatives of this compound exhibit potent anticancer properties. For instance, studies have shown that similar halogenated phenylmethanamine derivatives can inhibit cell growth in various cancer cell lines with IC50 values in the nanomolar range .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest it possesses significant efficacy against a range of bacterial strains, including those resistant to conventional antibiotics. The presence of fluorine is particularly noted for enhancing antibacterial potency .
Case Studies
-
Inhibition of Cancer Cell Growth:
A study involving a series of phenylmethanamine derivatives demonstrated that this compound inhibited the growth of KARPAS422 cells with an IC50 value comparable to established chemotherapeutics . -
Antimicrobial Efficacy:
Another investigation reported that compounds similar to this compound exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, showing MIC values significantly lower than those of standard treatments .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions including halogenation and amination processes. The following outlines a general synthetic route:
-
Halogenation:
Starting from a suitable phenolic precursor, bromination and chlorination are performed under controlled conditions. -
Amination:
The resulting halogenated compound undergoes nucleophilic substitution with an amine source to introduce the methanamine group. -
Hydrochloride Formation:
The final product is converted into its hydrochloride salt form for improved solubility and stability.
Q & A
Q. What in vitro models are appropriate for assessing neurotoxicity or cytotoxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
